N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)
Brand Name: Vulcanchem
CAS No.: 93918-52-6
VCID: VC20297072
InChI: InChI=1S/C42H74N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+
SMILES:
Molecular Formula: C42H74N4O2
Molecular Weight: 667.1 g/mol

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)

CAS No.: 93918-52-6

Cat. No.: VC20297072

Molecular Formula: C42H74N4O2

Molecular Weight: 667.1 g/mol

* For research use only. Not for human or veterinary use.

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) - 93918-52-6

Specification

CAS No. 93918-52-6
Molecular Formula C42H74N4O2
Molecular Weight 667.1 g/mol
IUPAC Name (9E,12E,15E)-N-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide
Standard InChI InChI=1S/C42H74N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+
Standard InChI Key UAWJDQLAODOCSH-NWUVBWGCSA-N
Isomeric SMILES CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC

Introduction

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) is a complex organic compound with a molecular formula of C42H74N4O2 and a molecular weight of approximately 667.1 g/mol . This compound is characterized by its long carbon chain and multiple amide functionalities, which contribute to its unique properties and potential applications in various fields, including materials science and biochemistry.

Chemical Reactivity

The compound's amide functional groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines. Additionally, the imino groups may participate in condensation reactions, forming more complex structures or cross-linking with other polymers or biomolecules.

Synthesis and Applications

The synthesis of N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) typically involves multi-step organic reactions. These methods highlight the complexity involved in synthesizing such compounds and the need for precise control over reaction conditions.

Potential Applications

This compound has potential applications in various fields due to its unique structural features and chemical properties. It may be used in materials science for developing new materials with specific properties, and in biochemistry for studying interactions with biological systems .

Research Findings

Research on similar compounds suggests that they may interact favorably with lipid membranes and proteins, which could be exploited for enhancing drug solubility or stability in formulations. Further studies using techniques like molecular docking simulations or binding assays are recommended to better understand these interactions and their implications for therapeutic uses.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)C42H74N4O2Long carbon chain, multiple amide functionalities
OctadecanamideSimple fatty amide; used as a surfactant
N,N'-Ethylenebis(12-hydroxystearamide)Contains hydroxyl groups; used in lubricants
N,N'-[1,2-Ethanediylbis(imino)]bis(9-octadecenamide)Unsaturated variant; may exhibit different reactivity patterns

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